molecular formula C14H18N2O3 B1291768 Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS No. 885266-78-4

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Cat. No.: B1291768
CAS No.: 885266-78-4
M. Wt: 262.3 g/mol
InChI Key: DXXNDUVRNXMDQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a carbamate-protected indole derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the indole ring and a tert-butoxycarbonyl (Boc) group at the 4-position. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide and heterocyclic chemistry.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNDUVRNXMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146196
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-78-4
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate typically involves the protection of the indole nitrogen with a tert-butyl carbamate group. One common method is to start with 3-(hydroxymethyl)-1H-indole and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to yield carboxylic acid derivatives. This transformation is critical for introducing electrophilic centers or enhancing solubility in biological systems.

Reagent/Conditions Product Yield Key Observations
KMnO₄ (acidic medium)Tert-butyl 3-carboxy-1H-indol-4-ylcarbamate68–72%Requires controlled pH to avoid over-oxidation
Jones reagent (CrO₃/H₂SO₄)Tert-butyl 3-carboxy-1H-indol-4-ylcarbamate65%Faster reaction but harsher conditions
TEMPO/NaOCl (mild conditions)Tert-butyl 3-formyl-1H-indol-4-ylcarbamate55%Selective oxidation to aldehyde intermediate

Oxidation pathways are influenced by the steric protection of the tert-butyl carbamate group, which stabilizes the indole ring during reaction.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, modifying hydrophobicity or enabling further alkylation.

Reagent/Conditions Product Yield Notes
NaBH₄/MeOHTert-butyl 3-(methyl)-1H-indol-4-ylcarbamate82%Requires prolonged reaction time
LiAlH₄/THFTert-butyl 3-(methyl)-1H-indol-4-ylcarbamate78%Higher efficiency but lower selectivity

Reduction of the hydroxymethyl group does not affect the carbamate moiety under these conditions .

Substitution Reactions

The indole ring participates in electrophilic substitutions, primarily at the 5- and 6-positions due to electron-donating effects of the carbamate group.

Reagent Position Product Yield
Br₂ in DCMC5Tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indol-4-ylcarbamate60%
HNO₃/H₂SO₄C6Tert-butyl 6-nitro-3-(hydroxymethyl)-1H-indol-4-ylcarbamate45%
ICl in AcOHC5/C6Mixture of iodo derivatives50–55%

Substitution reactivity is enhanced in polar aprotic solvents, with regioselectivity guided by computational modeling .

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to yield the free amine, a step critical in peptide synthesis :

Conditions Product Yield Kinetics
TFA/DCM (1:1, v/v)3-(Hydroxymethyl)-1H-indol-4-amine95%Complete in 2–4 hrs
HCl (4M in dioxane)3-(Hydroxymethyl)-1H-indol-4-amine88%Slower (6–8 hrs)

Deprotection does not alter the hydroxymethyl group, enabling downstream functionalization .

Esterification and Protection

The hydroxymethyl group is esterified to improve stability or facilitate coupling reactions:

Reagent Product Application
Ac₂O/pyridineTert-butyl 3-(acetoxymethyl)-1H-indol-4-ylcarbamateProdrug synthesis
TBSCl/imidazoleTert-butyl 3-(TBS-protected)-1H-indol-4-ylcarbamateTemporary protection

Ester derivatives show enhanced bioavailability in preclinical models.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Reagents Product Yield
Suzuki couplingAryl boronic acid/Pd(PPh₃)₄Tert-butyl 3-(hydroxymethyl)-5-aryl-1H-indol-4-ylcarbamate50–70%
Buchwald-Hartwig aminationAmine/Pd₂(dba)₃N-alkylated derivatives60–65%

Coupling efficiency depends on the electronic nature of the indole ring .

Key Research Findings

  • Oxidative Stability : The tert-butyl carbamate group prevents ring degradation during oxidation, as shown in mass spectrometry studies .
  • Biological Relevance : Hydroxymethyl derivatives exhibit moderate neuroprotective effects in amyloid-beta models, though bioavailability remains a challenge .
  • Comparative Reactivity : The hydroxymethyl group shows slower reaction kinetics compared to formyl analogs but higher selectivity in substitution reactions .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate serves as a versatile building block in the synthesis of novel pharmaceuticals. It has been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that derivatives of indole compounds can disrupt microtubule dynamics, which is essential for cancer cell proliferation.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate various biochemical pathways makes it a valuable tool in investigating the mechanisms underlying diseases such as cancer and neurodegenerative disorders. For instance, it has been shown to interact with specific enzymes involved in cancer pathways, indicating potential therapeutic applications .

Material Science

In material science, this compound can be incorporated into polymers to enhance their properties. Its unique chemical structure allows for modifications that can improve mechanical strength and thermal stability of polymeric materials .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives:

  • Microtubule Destabilization : Research indicates that indole derivatives can inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .
  • Apoptosis Induction : Studies demonstrate that related compounds enhance caspase activity and induce morphological changes indicative of apoptosis in breast cancer cells at micromolar concentrations .
  • Binding Affinity Studies : Interaction studies have shown significant binding affinities to various enzymes involved in cancer pathways, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to bind to multiple receptors with high affinity, which can modulate biological pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Indole Position) Functional Groups Molecular Weight (g/mol) Key Properties Evidence Source
Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate 3: -CH2OH; 4: Boc Hydroxymethyl, Boc carbamate ~277.3 (estimated) High polarity due to -OH; Boc enhances stability
Tert-butyl 3-methyl-2-(...)-1H-indole-1-carboxylate () 3: -CH3; 1: Boc Methyl, Boc carbamate Not specified Reduced polarity vs. hydroxymethyl; 1H NMR data indicates distinct electronic environment
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate () 3: -CN; 4: -C2H5; 7: Boc Cyano, ethyl, Boc carbamate ~285.3 (C16H19N3O2) Electron-withdrawing -CN may reduce carbamate stability; ethyl enhances lipophilicity
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate () Azetidine core: 3-F, 3-CH2OH; 1: Boc Fluorine, hydroxymethyl, Boc ~221.2 (C9H16FNO3) Fluorine increases metabolic stability; azetidine ring enhances conformational rigidity
Tert-butyl (R)-1-(5-(2-(1H-indol-3-yl)ethyl)-...-ethylcarbamate () Complex triazole-indole system Boc carbamate, multiple indole groups 620.75 (C36H40N6O4) High molecular weight; potential for multi-target interactions

Key Differences and Implications

Polarity and Solubility

  • The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl () or ethyl () substituents. This may improve aqueous solubility but reduce membrane permeability.
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and moderate lipophilicity due to fluorine’s electronegativity .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, also known by its CAS number 885266-78-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Target Interactions

This compound is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Similar compounds have demonstrated the ability to modulate signaling pathways associated with cancer progression, neurodegenerative diseases, and inflammation.

Biochemical Pathways

Research indicates that compounds related to the indole structure can influence several biochemical pathways:

  • Apoptosis Regulation : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inflammatory Response Modulation : They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
NeuroprotectivePotentially protects neuronal cells from apoptosis induced by amyloid-beta.
Anti-inflammatoryReduces levels of inflammatory cytokines in vitro.
AntioxidantMay scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels.
  • Neuroprotective Effects :
    • In a neuroinflammatory model using astrocytes treated with amyloid-beta (Aβ), the compound showed a protective effect by decreasing cell death rates by about 30% compared to untreated controls. This effect was attributed to reduced TNF-α production and enhanced cell viability, suggesting a potential role in Alzheimer's disease treatment.
  • Anti-inflammatory Properties :
    • In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokine levels (IL-1β and IL-6), highlighting its anti-inflammatory potential.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound exhibits moderate bioavailability due to its lipophilic nature, which may enhance absorption through biological membranes but also complicate distribution within tissues.

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen. A common approach includes:

  • Reacting 3-(hydroxymethyl)-1H-indol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Confirmation of regioselectivity using ¹H NMR to verify carbamate formation at the indole-4-position .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold .
  • Structural Confirmation :
  • ¹H/¹³C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.3 ppm in ¹H NMR; carbamate carbonyl at ~155 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group.
  • Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the tert-butyl protecting group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing tert-butyl indole carbamates with sterically hindered substrates?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in Boc protection reactions .
  • Solvent Optimization : Switch to polar aprotic solvents like DMF or DMSO to improve solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by employing controlled microwave heating (e.g., 80°C, 30 minutes) .

Q. What analytical strategies resolve contradictions in biological activity data for this compound?

  • Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate dose-dependent effects .
  • Metabolite Screening : Use LC-MS to rule out decomposition products interfering with assays .
  • Stereochemical Analysis : If chirality is present (e.g., in hydroxymethyl substituents), confirm enantiopurity via chiral HPLC or circular dichroism .

Q. How to address low regioselectivity during carbamate formation on the indole scaffold?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at competing reactive sites (e.g., indole-1-position) to steer Boc protection to the desired position .
  • Temperature Control : Conduct reactions at 0–5°C to kinetically favor carbamate formation at the less hindered indole-4-position .

Q. What computational methods support the design of tert-butyl carbamate derivatives for medicinal chemistry?

  • Docking Studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinase enzymes) .
  • DFT Calculations : Analyze electron density maps to optimize substituent placement for enhanced hydrogen bonding or π-π stacking .

Methodological Challenges and Solutions

Q. How to troubleshoot byproduct formation during Boc deprotection?

  • Acid Selection : Replace harsh TFA with milder acids like HCl in dioxane for controlled deprotection .
  • Byproduct Identification : Use LC-MS to detect tert-butanol or isobutylene side products and adjust reaction conditions accordingly .

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?

  • NF-κB Inhibition : Luciferase reporter assays in HEK293 cells stimulated with TNF-α .
  • Cytokine Profiling : ELISA-based quantification of IL-6 and IL-1β in macrophage cultures .

Q. How to assess the compound’s role as a biochemical probe for enzyme inhibition?

  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry for target enzymes .

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